molecular formula C31H27F2N5O3S2 B1671580 Glesatinib CAS No. 936694-12-1

Glesatinib

Número de catálogo: B1671580
Número CAS: 936694-12-1
Peso molecular: 619.7 g/mol
Clave InChI: YRCHYHRCBXNYNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La preparación de glesatinib implica múltiples rutas sintéticas y condiciones de reacción. El compuesto se ha desarrollado en diversas formulaciones, incluidas la sal de glicolato (cápsula, no micronizada, micronizada y tabletas micronizadas versión 2) y formulaciones de base libre (cápsula de suspensión de base libre y tableta de dispersión por aspersión). Estas formulaciones se desarrollaron para mejorar la exposición al fármaco y optimizar los procesos de fabricación .

Análisis De Reacciones Químicas

Glesatinib se somete a varios tipos de reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, borohidruro de sodio para la reducción y varios agentes halogenantes para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Glesatinib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se está investigando su potencial para tratar el cáncer de pulmón de células no pequeñas al inhibir el factor de transición epitelial mesenquimal y las tirosina quinasas receptoras AXL. En biología, se utiliza para estudiar los mecanismos de resistencia a múltiples fármacos en las células cancerosas y para explorar nuevas estrategias terapéuticas para superar esta resistencia. En química, this compound sirve como un compuesto modelo para estudiar la síntesis y la reactividad de los inhibidores de la tirosina quinasa .

Mecanismo De Acción

Glesatinib ejerce sus efectos al inhibir el factor de transición epitelial mesenquimal y las tirosina quinasas receptoras AXL. Estas quinasas están involucradas en varios procesos celulares, incluida la proliferación, la supervivencia y la migración celular. Al inhibir estas quinasas, this compound interrumpe las vías de señalización que promueven el crecimiento y la supervivencia del tumor. El compuesto se une a la conformación inactiva de la quinasa, evitando su activación y la posterior señalización descendente .

Comparación Con Compuestos Similares

Glesatinib es único entre los inhibidores de la tirosina quinasa debido a su doble inhibición del factor de transición epitelial mesenquimal y las tirosina quinasas receptoras AXL. Los compuestos similares incluyen crizotinib, cabozantinib y foretinib, que también se dirigen al factor de transición epitelial mesenquimal pero difieren en su selectividad y mecanismos de unión. La capacidad de this compound para inhibir tanto el factor de transición epitelial mesenquimal como las tirosina quinasas receptoras AXL lo convierte en un candidato prometedor para el tratamiento de cánceres con alteraciones genéticas en estas vías .

Actividad Biológica

Glesatinib (MGCD265) is an investigational compound primarily targeting the mesenchymal-epithelial transition factor (MET) and AXL receptor tyrosine kinases. Its biological activity has been extensively studied in the context of non-small cell lung cancer (NSCLC), particularly in patients with MET activating alterations. This article reviews the biological activity of this compound, focusing on its efficacy, safety, mechanisms of action, and resistance profiles based on recent clinical studies and research findings.

This compound acts as a dual inhibitor of both MET and smoothened (SMO) pathways. By inhibiting MET signaling, this compound disrupts pathways that contribute to tumor growth and survival in cancers characterized by MET dysregulation. Additionally, its interaction with SMO suggests potential applications in cancers with aberrant Hedgehog signaling pathways.

Phase II Studies

Recent studies have evaluated this compound's efficacy in patients with advanced, pre-treated NSCLC exhibiting MET alterations. In a Phase II trial, this compound was administered at two different dosages (1050 mg BID and 750 mg BID) to cohorts based on the presence of MET mutations or amplifications. The results indicated:

  • Overall Response Rate (ORR) : 11.8%
  • Median Progression-Free Survival : 4.0 months
  • Median Overall Survival : 7.0 months

Among patients with specific MET exon 14 mutations, the ORR was notably higher at 25% when testing circulating tumor DNA (ctDNA) compared to 10.7% with tumor tissue testing .

Summary of Efficacy Findings

Study TypePopulationORR (%)Median PFS (months)Median OS (months)
Phase IIAdvanced NSCLC11.84.07.0
MET exon 14Tumor tissue10.7--
MET exon 14Circulating tumor DNA25.0--

Safety Profile

This compound has shown an acceptable safety profile, with common adverse events including:

  • Diarrhea : 82.4%
  • Nausea : 50%
  • Increased Alanine Aminotransferase : 41.2%
  • Fatigue : 38.2%
  • Increased Aspartate Aminotransferase : 36.8%

These side effects were generally manageable, although the study was terminated early due to modest clinical activity and concerns regarding drug bioavailability .

Resistance Mechanisms

Research indicates that resistance to this compound can occur through mutations within the MET activation loop, particularly D1228N and Y1230C/H mutations, which confer resistance to type I MET inhibitors but remain sensitive to this compound due to its unique binding mode . This distinction highlights this compound's potential effectiveness in overcoming resistance mechanisms that limit other therapies.

Case Studies

Several case studies have documented the clinical activity of this compound in individual patients with advanced NSCLC:

  • Patient A : A patient with a confirmed MET exon 14 deletion exhibited a durable partial response after treatment with this compound, demonstrating significant tumor regression.
  • Patient B : Another case involved a patient who had previously received multiple lines of therapy and showed a radiographic response to this compound despite having crizotinib-resistant tumors.

These cases underscore the potential of this compound as a therapeutic option for patients with specific genetic profiles.

Propiedades

IUPAC Name

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCHYHRCBXNYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27F2N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337113
Record name Glesatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936694-12-1
Record name Glesatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936694121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glesatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glesatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLESATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q29OXD98N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To solid 14 (7.00 g, 9.72 mmol) in a 250 mL round-bottom flask was added TFA (20 mL). The addition was a little bit exothermic. The mixture was stirred at r.t. for 2 h then concentrated and co-evaporated with MTBE (2×100 mL) to obtain a solid that was triturated with MTBE (80 mL) for 2 h. The solid was collected by filtration, washed with MTBE (2×10 mL) and dried in vacuum for 1 h. The dry solid was partitioned between the mixture of DCM/MeOH: (9/1, 300 mL) and NaHCO3 (200 mL). The phases were separated. The organic phase was collected and the aqueous phase was extracted with DCM/MeOH: 9/1 (2×150 mL). Organic phases were combined, washed with brine (100 mL), dried over Na2SO4 and concentrated. The solid residue was triturated with EA (40 mL) for 1 h, collected by filtration, washed with EA (2×5 mL), dried in vacuum for 1 h to afford 15 as beige solid (3.77 g, 63% yield). MS (m/z): 620.6 (M+1).
Name
solid 14
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
63%

Synthesis routes and methods II

Procedure details

To a suspension of 14 (45.06 g, 62.6 mmol, 1 eq.), in AcOH (338 mL) was added 1N HCl (188 mL) over 1 min. The reaction mixture was heated at 40° C. for 2 h. After cooling down to r.t., water (676 mL) was added. The reaction mixture turned into a suspension and was stirred at r.t. for 15 min. The solid was collected by filtration and the product cake was washed with water (2×100 mL) then dried in vacuum for 30 min to afford a crude hydrochloride salt of 15 as a white solid.
Name
14
Quantity
45.06 g
Type
reactant
Reaction Step One
Name
Quantity
676 mL
Type
reactant
Reaction Step Two
Name
Quantity
188 mL
Type
reactant
Reaction Step Three
Name
Quantity
338 mL
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods III

Procedure details

To a suspension of 14 (45.06 g, 62.6 mmol, 1 eq.,) in AcOH (338 mL) was added 1N HCl (188 mL) over 1 min. The reaction mixture was heated at 40° C. for 2 h. After cooling down to r.t., water (676 mL) was added. The reaction mixture turned into a suspension and was stirred at r.t. for 15 min. The solid was collected by filtration and the product cake was washed with water (2×100 mL) then dried in vacuum for 30 min to afford a crude hydrochloride salt of 15 as a white solid.
Name
14
Quantity
45.06 g
Type
reactant
Reaction Step One
Name
Quantity
338 mL
Type
solvent
Reaction Step One
Name
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
676 mL
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods IV

Procedure details

To a suspension of 14 (45.06 g, 62.6 mmol, 1 eq.) in AcOH (338 mL) was added 1N HCl (188 mL) over 1 min. The reaction mixture was heated at 40° C. for 2 h. After cooling down to r.t., water (676 mL) was added. The reaction mixture turned into a suspension and was stirred at r.t. for 15 min. The solid was collected by filtration and the product cake was washed with water (2×100 mL) then dried in vacuum for 30 min to afford a crude hydrochloride salt of 15 as a white solid.
Name
14
Quantity
45.06 g
Type
reactant
Reaction Step One
Name
Quantity
338 mL
Type
solvent
Reaction Step One
Name
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
676 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glesatinib
Reactant of Route 2
Reactant of Route 2
Glesatinib
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Glesatinib
Reactant of Route 4
Reactant of Route 4
Glesatinib
Reactant of Route 5
Reactant of Route 5
Glesatinib
Reactant of Route 6
Reactant of Route 6
Glesatinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.